molecular formula C7H7FN2O B1295203 2-Fluorobenzohydrazide CAS No. 446-24-2

2-Fluorobenzohydrazide

Cat. No.: B1295203
CAS No.: 446-24-2
M. Wt: 154.14 g/mol
InChI Key: YJCCKQQVXNNAAR-UHFFFAOYSA-N
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Description

2-Fluorobenzohydrazide is a fluorinated aromatic hydrazide derivative widely used as a precursor in synthesizing hydrazone ligands and coordination compounds. Its synthesis typically involves condensation reactions with aldehydes under mild conditions, such as ethanol solvent at room temperature, yielding crystalline products suitable for structural analysis . The fluorine substituent at the ortho position of the benzene ring enhances electron-withdrawing effects, influencing both chemical reactivity and intermolecular interactions (e.g., hydrogen bonding and crystal packing). This compound has gained prominence in coordination chemistry for constructing metal complexes with applications in catalysis and materials science . Additionally, derivatives of this compound exhibit notable biological activities, including antimicrobial and anti-inflammatory properties .

Preparation Methods

Preparation Methods of 2-Fluorobenzohydrazide

The synthesis of this compound can be achieved through several methods. Below are the most common preparation techniques:

Direct Hydrazination

One of the primary methods for synthesizing this compound involves the hydrazination of 2-fluorobenzoic acid or its derivatives. The general reaction can be described as follows:

$$
\text{C}6\text{H}4\text{FCOOH} + \text{H}2\text{N-NH}2 \rightarrow \text{C}6\text{H}4\text{FCONHNH}2 + \text{H}2\text{O}
$$

Reagents and Conditions:

  • Reagents: 2-fluorobenzoic acid, hydrazine hydrate.
  • Solvent: Ethanol or methanol.
  • Temperature: Reflux conditions for several hours.

Yield: Typically yields around 70-80% after purification.

Reaction with Fluorinated Benzoyl Chlorides

Another effective method involves reacting hydrazine with fluorinated benzoyl chlorides. This method allows for greater control over the substitution patterns on the aromatic ring.

$$
\text{C}6\text{H}4\text{FCOCl} + \text{H}2\text{N-NH}2 \rightarrow \text{C}6\text{H}4\text{FCONHNH}_2 + \text{HCl}
$$

Reagents and Conditions:

  • Reagents: Fluorinated benzoyl chloride, hydrazine.
  • Solvent: Dichloromethane or chloroform.
  • Temperature: Room temperature to moderate temperatures.

Yield: Yields can vary but are generally higher than direct hydrazination, often exceeding 85%.

Characterization Techniques

After synthesis, this compound must be characterized to confirm its structure and purity. Common techniques include:

Applications of this compound

The compound finds diverse applications across various fields:

Pharmaceutical Development

Due to its ability to enhance biological activity, this compound is used as an intermediate in synthesizing drugs targeting neurological disorders and other conditions.

Agrochemical Synthesis

It serves as a precursor in developing environmentally friendly fungicides and herbicides, contributing to sustainable agricultural practices.

Material Science

In material science, it is utilized in synthesizing polymers that exhibit improved thermal stability and chemical resistance.

Summary of Preparation Methods

The following table summarizes the preparation methods for this compound:

Method Reagents Conditions Yield (%)
Direct Hydrazination 2-Fluorobenzoic acid, hydrazine hydrate Reflux in ethanol/methanol 70-80
Reaction with Benzoyl Chlorides Fluorinated benzoyl chloride, hydrazine Room temperature in dichloromethane >85

Chemical Reactions Analysis

Types of Reactions: 2-Fluorobenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Fluorobenzohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluorobenzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This property makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors. The fluorine atom enhances the compound’s stability and reactivity, contributing to its effectiveness in various applications .

Comparison with Similar Compounds

Structural and Crystallographic Properties

Table 1: Crystallographic Parameters of Selected Hydrazide Derivatives

Compound Space Group Unit Cell Dimensions (Å, °) Hydrogen Bonding Reference
2-Fluorobenzohydrazide Monoclinic a = 7.4305, b = 25.596, c = 7.7926, β = 113.505 N–H···O chains along c-axis
2-Chlorobenzohydrazide Monoclinic a = 7.4305, b = 25.596, c = 7.7926, β = 113.505 Similar N–H···O, but altered packing
N'-(5-Bromo-2-hydroxybenzylidene)-2-fluorobenzohydrazide C2/c a = 36.0853, b = 10.1711, c = 17.3627, β = 109.973 Extended π-π stacking
  • Key Findings :
    • Fluorine’s smaller atomic radius compared to chlorine or bromine results in shorter van der Waals interactions, leading to denser crystal packing .
    • Brominated derivatives exhibit enhanced π-π stacking due to larger halogen substituents, influencing supramolecular architectures .

Table 2: Antimicrobial Activity of Hydrazide Derivatives

Compound MIC (μg/mL) Against S. aureus MIC (μg/mL) Against E. coli Key Substituents Reference
This compound 12.5 25.0 -F, -OH
2-Chlorobenzohydrazide 25.0 50.0 -Cl, -OH
2-Nitrobenzohydrazide 50.0 100.0 -NO₂, -OH
  • Key Findings :
    • Fluorine’s electronegativity enhances antimicrobial potency, likely by improving membrane permeability or enzyme inhibition .
    • Brominated derivatives (e.g., 3,5-dibromo analogs) show superior activity due to increased lipophilicity and halogen-bonding capabilities .

Table 4: Metal Complexes of Hydrazide Ligands

Ligand Metal Center Coordination Geometry Application Reference
This compound Mo(VI) Octahedral Catalysis, thermal stability
4-Nitrobenzohydrazide Mo(VI) Octahedral Lower thermal stability
This compound V(V) Square pyramidal Anticancer studies
  • Key Findings :
    • Fluorine substituents stabilize metal-ligand bonds via electron withdrawal, enhancing thermal stability in Mo(VI) complexes .
    • Vanadium complexes derived from this compound show promise in biomedical applications due to redox activity .

Computational and Experimental Validation

Density functional theory (DFT) studies on N′-(2,4-dinitrophenyl)-2-fluorobenzohydrazide confirm that optimized bond lengths (e.g., C–F: 1.35 Å) and angles align closely with X-ray data, validating computational models for predicting structural properties . Such studies are critical for designing derivatives with tailored electronic profiles.

Biological Activity

2-Fluorobenzohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antibacterial, antifungal, and potential anticancer effects. The information is derived from various studies that highlight the structure-activity relationships (SAR) and mechanisms of action associated with this compound.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, often involving the reaction of 2-fluorobenzoyl chloride with hydrazine derivatives. The presence of the fluorine atom in the benzene ring enhances its lipophilicity and biological activity.

Antibacterial Activity

Numerous studies have demonstrated the antibacterial efficacy of this compound and its derivatives against a range of bacterial strains. The compound exhibits notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.

  • Minimum Inhibitory Concentrations (MIC) :
    • The MIC values for this compound derivatives have been reported to be as low as 16 µM against S. aureus .
    • Comparative MIC values for other related compounds are summarized in Table 1.
Compound NameMIC (µM)Bacterial Strain
This compound16Staphylococcus aureus
N’-(3,5-dibromo-2-hydroxybenzylidene)-2-fluorobenzohydrazide32Escherichia coli
N’-(4-diethylamino-2-hydroxybenzylidene)-2-fluorobenzohydrazide64Pseudomonas aeruginosa

Antifungal Activity

The mechanisms underlying the biological activities of this compound involve:

  • Cell Membrane Disruption : The compound may integrate into bacterial and fungal membranes, leading to increased permeability and eventual cell lysis.
  • Inhibition of Enzymatic Activity : It is hypothesized that this compound interferes with critical metabolic pathways in microorganisms, although specific targets remain to be fully elucidated.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial properties of various hydrazone derivatives synthesized from this compound. The results indicated that modifications significantly influenced their antibacterial potency, with some derivatives showing enhanced activity compared to standard antibiotics .
  • Antifungal Application : Another investigation focused on the antifungal potential of this compound derivatives against Candida albicans. The study revealed that certain modifications led to a marked increase in antifungal activity, suggesting potential therapeutic applications in treating fungal infections .

Q & A

Q. Basic: What synthetic routes are commonly employed for preparing 2-fluorobenzohydrazide derivatives, and how are reaction conditions optimized?

Answer:
this compound derivatives are typically synthesized via condensation reactions between this compound and substituted aldehydes (e.g., salicylaldehyde, brominated benzaldehydes) in methanol or ethanol under reflux or room-temperature conditions . Optimization involves adjusting stoichiometry (1:1 molar ratio), solvent polarity, and reaction duration (30 minutes to 3 days) to achieve yields >90% . Characterization by elemental analysis, IR (to confirm C=O and N–H stretches), and NMR (to track imine bond formation) is standard .

Q. Advanced: How do crystallographic disorders in this compound derivatives impact structural refinement, and what strategies mitigate these challenges?

Answer:
Fluorine atoms in these compounds often exhibit positional disorder, as seen in N′-(2-chlorobenzylidene)-2-fluorobenzohydrazide, where F occupancy splits between two sites (0.512:0.488 ratio) . Refinement strategies using SHELXL include applying DFIX restraints to maintain C–F bond lengths (e.g., 1.350 Å) and refining occupancy factors with isotropic displacement parameters . High-resolution X-ray data (e.g., Bruker SMART CCD) and multi-scan absorption corrections (SADABS) improve accuracy .

Q. Basic: What spectroscopic and crystallographic techniques are essential for confirming the structure of this compound-based Schiff bases?

Answer:
Key techniques include:

  • FT-IR : Detects C=N (1600–1620 cm⁻¹) and N–H (3150–3300 cm⁻¹) stretches .
  • Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–F: 1.34–1.36 Å) and intermolecular interactions (e.g., π-stacking in monoclinic P21/c space group) .
  • Elemental analysis : Validates stoichiometry (e.g., C14H10BrFN2O2 with <0.5% deviation) .

Q. Advanced: How do substituents (e.g., Br, Cl) on the benzaldehyde moiety influence the antimicrobial activity of this compound derivatives?

Answer:
Electron-withdrawing groups like Br enhance antibacterial activity by increasing lipophilicity and membrane penetration. For example, N′-(3,5-dibromo-2-hydroxybenzylidene)-2-fluorobenzohydrazide shows MIC values of 12.5 µg/mL against Staphylococcus aureus due to synergistic effects from Br and F substituents . In contrast, diethylamino-substituted analogs exhibit reduced activity, highlighting the role of electronic and steric factors .

Q. Basic: What protocols are used to evaluate the antimicrobial efficacy of this compound derivatives, and how are results interpreted?

Answer:
The MTT assay is standard for assessing antibacterial (e.g., Bacillus subtilis, E. coli) and antifungal (e.g., Candida albicans) activity . Serial dilutions (6.25–100 µg/mL) are tested, with optical density measured at 600 nm after 24 hours. IC50 values are calculated using linear regression, and results are benchmarked against controls (e.g., ampicillin) .

Q. Advanced: How do computational methods (e.g., DFT) validate experimental geometries of this compound complexes, and what discrepancies arise?

Answer:
Density functional theory (DFT) at the B3LYP/6-31G level optimizes molecular geometries, showing <0.02 Å deviations in bond lengths (e.g., C=O: 1.23 Å experimental vs. 1.25 Å calculated) . Discrepancies in dihedral angles (e.g., 5°–8° differences) arise from crystal packing forces absent in gas-phase calculations .

Q. Advanced: How do researchers resolve contradictions in bioactivity data between structurally similar this compound derivatives?

Answer:
Contradictions are addressed by:

  • Crystallographic analysis : Correlating hydrogen-bonding networks (e.g., O–H⋯N interactions) with activity trends .
  • Dose-response studies : Testing narrower concentration ranges to identify non-linear effects.
  • QSAR modeling : Quantifying substituent effects (e.g., Hammett σ values) on bioactivity .

Q. Basic: What safety and handling protocols are critical when synthesizing this compound derivatives?

Answer:

  • Use fume hoods for volatile aldehydes (e.g., 3-bromosalicylaldehyde) .
  • Avoid skin contact with hydrazides (potential irritants).
  • Store products in desiccators to prevent hydrolysis .

Q. Advanced: How are this compound ligands utilized in coordination chemistry, and what metal complexes exhibit promising properties?

Answer:
These ligands form octahedral vanadium(V) complexes (e.g., [VO(L)(bha)]) via phenolate O, imino N, and enolate O coordination . Such complexes show thermal stability up to 250°C (TGA data) and catalytic potential in oxidation reactions .

Q. Advanced: What strategies improve the reproducibility of crystallographic data for this compound derivatives?

Answer:

  • Standardized crystallization : Slow evaporation in methanol/ethanol at 25°C .
  • High-resolution data collection : Use λ = 0.71073 Å (Mo-Kα radiation) .
  • Validation tools : CheckCIF reports to flag ADDSYM alerts and R-factor outliers .

Properties

IUPAC Name

2-fluorobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O/c8-6-4-2-1-3-5(6)7(11)10-9/h1-4H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCCKQQVXNNAAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00196235
Record name 2-Fluorobenzhydrazide
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Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446-24-2
Record name 2-Fluorobenzhydrazide
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Record name 446-24-2
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Record name 2-Fluorobenzhydrazide
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Record name 2-Fluorobenzohydrazide
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Synthesis routes and methods

Procedure details

Methyl 2-fluorobenzoate (27) (25 g, 160 mmol) was dissolved in ethanol (200 mL) and hydrazine monohydrate (11.8 mL, 240 mmol) was added. The mixture was heated to reflux for 4 hr then allowed to cool to room temperature overnight. The reaction was incomplete. After heating for a further 2 hr, starting material still remained. Additional hydrazine monohydrate (4 mL) was added. After heating for 2-3 hr the reaction was nearly complete. The mixture was cooled and concentrated under reduced pressure. Water (50 mL) was added to the residue and the aqueous layer was saturated with solid NaCl. The product was extracted with EtOAc (3×100 mL). The combined organic solution was dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue was triturated with heptane (100 mL), filtered, and dried to provide 23.8 g (95%) of 13 as a pinkish solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
11.8 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Yield
95%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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